6-Hydroxytridecanoic acid 6-Hydroxytridecanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13802289
InChI: InChI=1S/C13H26O3/c1-2-3-4-5-6-9-12(14)10-7-8-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
SMILES: CCCCCCCC(CCCCC(=O)O)O
Molecular Formula: C13H26O3
Molecular Weight: 230.34 g/mol

6-Hydroxytridecanoic acid

CAS No.:

Cat. No.: VC13802289

Molecular Formula: C13H26O3

Molecular Weight: 230.34 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxytridecanoic acid -

Specification

Molecular Formula C13H26O3
Molecular Weight 230.34 g/mol
IUPAC Name 6-hydroxytridecanoic acid
Standard InChI InChI=1S/C13H26O3/c1-2-3-4-5-6-9-12(14)10-7-8-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
Standard InChI Key FMXOCZRMCBPHCK-UHFFFAOYSA-N
SMILES CCCCCCCC(CCCCC(=O)O)O
Canonical SMILES CCCCCCCC(CCCCC(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Hydroxytetradecanoic acid belongs to the class of long-chain fatty acids, defined by aliphatic tails of 13–21 carbons. Its structure consists of a 14-carbon chain with a hydroxyl (-OH) group at the sixth position and a carboxylic acid (-COOH) terminus . The stereochemistry of the hydroxyl group is specified as the (R)-enantiomer in naturally occurring forms, as evidenced by its IUPAC name (6R)-6-hydroxytetradecanoic acid .

The compound’s molecular formula is C₁₄H₂₈O₃, with an average molecular weight of 244.37 g/mol and a monoisotopic mass of 244.2038 g/mol . Its hydrophobicity (logP ≈ 4.2) and low water solubility arise from the lengthy hydrocarbon chain, though the hydroxyl group introduces mild polarity, enabling limited hydrogen bonding .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₂₈O₃
Molecular Weight244.37 g/mol
CAS Registry Number1747-18-8
SMILESCCCCCCCCC(O)CCCCC(O)=O
InChI KeyXQMCCPUZOKUEHG-UHFFFAOYSA-N

Synthesis and Natural Occurrence

Synthetic Routes

6-Hydroxytetradecanoic acid is synthesized via hydroxylation of myristic acid or through microbial biotransformation. Chemical methods often employ selective oxidation catalysts to introduce the hydroxyl group at the sixth carbon, while enzymatic approaches leverage cytochrome P450 monooxygenases in certain bacteria . A notable synthetic challenge lies in preserving stereochemical purity, as racemization at the hydroxyl-bearing carbon can occur under acidic or high-temperature conditions .

Biological Metabolism and Microbial Degradation

Biological Activities

The hydroxyl group confers unique membrane-interaction properties. In vitro studies suggest that 6-hydroxytetradecanoic acid integrates into lipid bilayers, increasing fluidity by disrupting acyl chain packing. This modulation may influence membrane protein activity, though direct evidence remains scarce. Additionally, the compound’s potential as a signaling molecule in quorum-sensing pathways warrants investigation.

Industrial and Research Applications

Surfactant and Lubricant Production

The amphiphilic nature of 6-hydroxytetradecanoic acid makes it a candidate for biodegradable surfactants. Its hydroxyl and carboxyl groups enable derivatization into esters or ethoxylates, which exhibit enhanced water solubility compared to non-hydroxylated fatty acids. Industrial patents highlight its use in low-friction lubricants, where the hydroxyl group reduces wear by forming protective films on metal surfaces.

Biochemical Research Tools

Researchers employ this compound to probe microbial β-oxidation mechanisms. For example, Mizugaki et al. (1968) utilized ⁴C-labeled 6-hydroxytetradecanoic acid to track carbon flux in E. coli, revealing bottlenecks in hydroxy acid catabolism . Such studies inform metabolic engineering strategies for biofuel production from lipid feedstocks.

Challenges and Future Directions

Analytical Limitations

Detecting and quantifying 6-hydroxytetradecanoic acid in complex matrices remains challenging. Gas chromatography-mass spectrometry (GC-MS) methods require derivatization (e.g., silylation) to enhance volatility, which can alter stereochemical integrity . Advances in liquid chromatography-tandem MS (LC-MS/MS) may overcome these issues, enabling precise quantification in biological samples.

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